2-(1H-Benzo[d]imidazol-2-yl)benzamide
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)benzamide is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazole derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzamide typically involves the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions. One common method includes heating o-phenylenediamine with benzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures . Another approach involves the use of microwave-assisted synthesis, which offers a more efficient and faster reaction process .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Benzo[d]imidazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)benzamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- 2-(1H-Benzo[d]imidazol-2-yl)thioacetamide
- 2-(1H-Benzo[d]imidazol-2-yl)quinoline
- 2-(1H-Benzo[d]imidazol-2-yl)aniline
Comparison: 2-(1H-Benzo[d]imidazol-2-yl)benzamide is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-13(18)9-5-1-2-6-10(9)14-16-11-7-3-4-8-12(11)17-14/h1-8H,(H2,15,18)(H,16,17) |
InChI Key |
JLLLDVVHSNUMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)N |
Origin of Product |
United States |
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